molecular formula C8H11ClO B14213525 3-Chloro-2,3,3a,4,7,7a-hexahydro-1-benzofuran CAS No. 832721-52-5

3-Chloro-2,3,3a,4,7,7a-hexahydro-1-benzofuran

Cat. No.: B14213525
CAS No.: 832721-52-5
M. Wt: 158.62 g/mol
InChI Key: GPOVNCHCPAOIIQ-UHFFFAOYSA-N
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Description

3-Chloro-2,3,3a,4,7,7a-hexahydro-1-benzofuran is a chemical compound with a complex structure that includes a benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,3,3a,4,7,7a-hexahydro-1-benzofuran typically involves the chlorination of a precursor compound. The reaction conditions often require the presence of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled temperature and pressure conditions to ensure the selective chlorination at the desired position on the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,3,3a,4,7,7a-hexahydro-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove chlorine atoms or reduce other functional groups.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran derivatives.

Scientific Research Applications

3-Chloro-2,3,3a,4,7,7a-hexahydro-1-benzofuran has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2,3,3a,4,7,7a-hexahydro-1-benzofuran involves its interaction with specific molecular targets. The chlorine atom and the benzofuran ring system can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Similar Compounds

    Chlordane: 1,2,4,5,6,7,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene

    Sulfanilamide: 4,5,6,7,8,8-hexachloro-1,3,3a,4,7,7a-hexahydro-4,7-methano-2-benzofuran

Uniqueness

3-Chloro-2,3,3a,4,7,7a-hexahydro-1-benzofuran is unique due to its specific chlorination pattern and the presence of the benzofuran ring system. This structural uniqueness can result in distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

832721-52-5

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

3-chloro-2,3,3a,4,7,7a-hexahydro-1-benzofuran

InChI

InChI=1S/C8H11ClO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-2,6-8H,3-5H2

InChI Key

GPOVNCHCPAOIIQ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C(CO2)Cl

Origin of Product

United States

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